Cas no 2171945-51-8 (2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)

2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid
- EN300-1561534
- 2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
- 2171945-51-8
-
- インチ: 1S/C27H34N2O5/c1-26(2,3)29(15-24(31)32)23(30)14-27(4,5)17-28-25(33)34-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22H,14-17H2,1-5H3,(H,28,33)(H,31,32)
- InChIKey: ZFPOYEHQPKYZDZ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C)(C)CC(N(CC(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561534-1.0g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1561534-250mg |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1561534-10.0g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1561534-0.5g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561534-50mg |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1561534-10000mg |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1561534-2.5g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1561534-100mg |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561534-0.05g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1561534-0.1g |
2-[N-tert-butyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid |
2171945-51-8 | 0.1g |
$2963.0 | 2023-06-05 |
2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acidに関する追加情報
Introduction to 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid (CAS No. 2171945-51-8)
2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid, with the CAS number 2171945-51-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a dimethylbutanamidoacetic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologics.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and compatibility with a variety of coupling reagents. This makes 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid an attractive building block for the synthesis of complex peptides and peptidomimetics. The tert-butyl group provides additional steric protection and enhances the stability of the compound, making it suitable for use in both solid-phase and solution-phase synthesis.
Recent studies have highlighted the potential of this compound in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The Fmoc group in 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid can be designed to be cleaved under specific physiological conditions, releasing the active drug moiety. This approach can improve the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability.
In addition to its use in prodrug design, 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid has shown promise in the field of protein engineering. The presence of the Fmoc group allows for precise control over the modification of amino acids within proteins, enabling researchers to create proteins with enhanced functional properties. For example, this compound can be used to introduce post-translational modifications that enhance protein stability or alter protein-protein interactions.
The synthesis of 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid typically involves several steps, including the protection of amino groups with Fmoc chloride, followed by coupling reactions with appropriate carboxylic acids or amino acids. The final step involves deprotection to reveal the active amine or carboxylic acid functionalities. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for research and development purposes.
One notable application of 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine monoclonal antibodies with potent cytotoxic drugs to deliver therapeutic agents directly to cancer cells. The Fmoc group can be used to link the drug payload to the antibody through a stable linker, ensuring that the drug remains inactive until it reaches its target site. This approach has shown significant promise in preclinical studies and is currently being evaluated in several clinical trials.
The biological activity of 2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid has been extensively studied using various assays and models. In vitro studies have demonstrated its ability to modulate specific biological pathways and interact with key cellular targets. For example, it has been shown to inhibit certain enzymes involved in signal transduction pathways, which could have implications for treating diseases such as cancer and neurodegenerative disorders.
In vivo studies have further validated these findings, showing that 2-N-tert-butyl-4-{[(9H-fluoren - 9 - yl) methoxycarbonyl] amino} - 3 , 3 - dimethylbutanamide acetic acid exhibits favorable pharmacokinetic properties and low toxicity profiles. These characteristics make it an attractive candidate for further development as a therapeutic agent.
The future prospects for 2-N-tert-butyl-{[(9H-fluoren - 9 - yl) methoxycarbonyl] amino}-3 , 3 - dimethylbutanamide acetic acid are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic potential and broaden its applications. Additionally, efforts are being made to develop new synthetic methods that can produce this compound more efficiently and cost-effectively.
In conclusion, 2-N-tetrt-butyl-{[(9H-fluoren - 9 - yl) methoxycarbonyl] amino}-3 , 3 - dimethylbutanamide acetic acid (CAS No. 2171945 - 51 - 8) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for prodrug design, protein engineering, and the development of targeted therapies such as antibody-drug conjugates. As research in these areas continues to advance, this compound is likely to play an increasingly important role in the discovery and development of new therapeutic agents.
2171945-51-8 (2-N-tert-butyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid) 関連製品
- 125-72-4(l-DROMORAN TARTRATE)
- 2109571-45-9(ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)
- 1823016-50-7(4-(2-Methoxy-4-methylphenyl)butan-2-amine)
- 335654-08-5(2-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)
- 941906-49-6(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide)
- 110514-99-3(Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate)
- 4461-36-3(Benzoyl isocyanate, 4-chloro-)
- 800389-33-7(Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-)
- 1805266-24-3(Methyl 2-(aminomethyl)-4-(difluoromethyl)-6-iodopyridine-3-acetate)
- 1936577-34-2(1-(1-hydroxypropan-2-yl)cycloheptane-1-carbaldehyde)




